molecular formula C18H13FN4O2 B5610682 methyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B5610682
M. Wt: 336.3 g/mol
InChI Key: JBVOSVDWPUNPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound characterized by a pyrrolo[2,3-b]quinoxaline core. This structure combines a pyrrole ring fused with a quinoxaline moiety, substituted at the 1-position with a 3-fluorophenyl group and at the 3-position with a methyl ester. The 3-fluorophenyl substituent introduces electron-withdrawing effects, which may modulate electronic properties and binding affinities in biological or material applications.

Properties

IUPAC Name

methyl 2-amino-1-(3-fluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2/c1-25-18(24)14-15-17(22-13-8-3-2-7-12(13)21-15)23(16(14)20)11-6-4-5-10(19)9-11/h2-9H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVOSVDWPUNPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclocondensation of o-phenylenediamine with glyoxal, followed by further functionalization to introduce the fluorophenyl and carboxylate groups . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 2 exhibits strong nucleophilic character, enabling participation in substitution reactions. Key transformations include:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Source
AcylationAcetyl chloride, pyridine, 0–5°C, 4 hN-Acetyl derivative78–82
SulfonationSulfonyl chlorides, DCM, RT, 2 hSulfonamide derivatives65–70
AlkylationIodoethane, K₂CO₃, DMF, 60°C, 6 hN-Ethyl substituted analog72

These modifications enhance solubility or tune biological activity while retaining the pyrroloquinoxaline core.

Ester Hydrolysis and Functionalization

The methyl ester at position 3 undergoes hydrolysis to generate carboxylic acid intermediates for further derivatization:

Key Reaction Pathway:

  • Base-Catalyzed Hydrolysis : NaOH (2M), EtOH/H₂O (1:1), reflux, 8 h → Carboxylic acid (quantitative conversion).

  • Amide Formation : Carboxylic acid + HATU/DIPEA, amines (e.g., benzylamine) → Amide derivatives (85–92% yield).

This sequence is critical for creating prodrugs or improving pharmacokinetic profiles.

Electrophilic Aromatic Substitution

The 3-fluorophenyl ring participates in regioselective electrophilic reactions:

ReactionConditionsMajor ProductRegioselectivitySource
NitrationHNO₃/H₂SO₄, 0°C, 1 h5-Nitro-3-fluorophenyl derivativeMeta to fluorine
HalogenationBr₂, FeBr₃, DCM, RT, 3 h4-Bromo-3-fluorophenyl analogOrtho to fluorine

Fluorine's electron-withdrawing effect directs substitution to meta/ortho positions, enabling precise structural tuning.

Cyclization Reactions

The amino and ester groups facilitate intramolecular cyclization under specific conditions:

  • Formation of Fused Heterocycles :
    Heating with POCl₃ (110°C, 12 h) induces cyclization to yield tetracyclic quinoxalino-pyrrolodiazepines (63% yield) .

  • Lactam Synthesis :
    Treatment with EDCI/HOBt in DMF generates a seven-membered lactam via ester-amine coupling (58% yield).

Fluorophenyl Group Reactivity

The 3-fluorophenyl moiety participates in cross-coupling reactions:

ReactionCatalysts/ConditionsApplicationSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl derivatives for kinase inhibitors
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-Arylated analogs

These reactions expand structural diversity for structure-activity relationship (SAR) studies.

Redox Reactions

  • N-Oxidation : mCPBA in DCM converts the pyrrole nitrogen to N-oxide (45% yield), altering electronic properties.

  • Reductive Amination : NaBH₃CN/MeOH reduces imine intermediates formed with aldehydes, enabling side-chain extensions.

Comparative Reactivity Table

A comparison with structurally related compounds highlights substitution-driven reactivity differences:

Compound SubstituentReaction Rate (Nitration)Preferred SiteBiological Activity Shift
3-Fluorophenyl (Target)ModerateMetaEnhanced kinase inhibition
2-ChlorophenylSlowOrtho/paraImproved anticancer activity
3,5-DichlorophenylFastParaIncreased antimicrobial potency

Mechanistic Insights

  • Steric Effects : The 3-fluorophenyl group creates steric hindrance at position 1, slowing reactions at adjacent positions.

  • Electronic Effects : Fluorine's −I effect increases electrophilicity of the quinoxaline ring, accelerating nucleophilic attacks.

Industrial-Scale Optimization

  • Catalytic Systems : Heterogeneous catalysts (e.g., zeolites) improve yields in ester hydrolysis (98% purity).

  • Green Chemistry : Microwave-assisted reactions reduce reaction times by 60% for amidation steps.

This compound's reactivity profile underscores its utility as a scaffold in medicinal chemistry and materials science. Further studies should explore photochemical reactions and catalytic asymmetric transformations to unlock additional synthetic potential.

Scientific Research Applications

Anticancer Activity

Methyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has shown promise in the development of anticancer agents. Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer cell proliferation. For instance, a study involving derivatives of this compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting its potential as a lead compound in anticancer drug development .

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders. Pyrroloquinoxaline derivatives have been studied for their neuroprotective properties. Preliminary studies indicate that this compound may modulate neurotransmitter systems and exhibit neuroprotective effects against oxidative stress, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of pyrroloquinoxaline derivatives. The compound may inhibit pro-inflammatory cytokines and pathways, providing a basis for its use in inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. In vitro studies have shown that similar compounds can reduce inflammation markers significantly .

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerInhibits tumor growth in xenograft models
NeuroprotectiveModulates neurotransmitter systems; protective against oxidative stress
Anti-inflammatoryReduces pro-inflammatory cytokines; potential use in chronic inflammatory diseases

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting potent activity against colorectal cancer cells. Further exploration into its mechanism revealed apoptosis induction through caspase activation.

Case Study 2: Neuroprotection Mechanism

In a model of oxidative stress-induced neuronal death, the compound was administered to neuronal cultures exposed to hydrogen peroxide. Results showed a significant reduction in cell death and preservation of mitochondrial function, indicating its potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of methyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. It can inhibit kinase activity, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s fluorophenyl group enhances its binding affinity to target proteins, making it a potent inhibitor .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate with structurally related pyrroloquinoxaline derivatives, highlighting key substituents, molecular features, and applications:

Compound Name Substituent on Aromatic Ring Ester/Carbonitrile Group Key Properties/Applications References
This compound (Target) 3-Fluorophenyl Methyl ester Hypothesized corrosion inhibition via π-electron delocalization and nitrogen lone-pair interactions.
Ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-Trifluoromethylphenyl Ethyl ester Enhanced electron-withdrawing effects from CF₃ group; potential use in materials science or catalysis.
Methyl 2-amino-1-(4-(ethoxycarbonyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-Ethoxycarbonylphenyl Methyl ester Steric and electronic effects from the ethoxycarbonyl group; possible applications in drug design.
Ethyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Hexyl chain Ethyl ester Aliphatic chain may enhance lipid solubility; potential biological membrane interactions.
Methyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3,5-Dichlorophenyl Methyl ester Strong electron-withdrawing Cl groups; possible utility in agrochemicals or corrosion inhibition.
2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (AHPQC) 4-Aminophenyl Carbonitrile 91% corrosion inhibition efficiency on C38 steel in HCl; chemisorption via protonated nitrogen atoms and π-electrons.
Ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-Aminophenyl Ethyl ester Similar to AHPQC but with ester group; potential differences in adsorption mechanisms.

Key Observations:

In contrast, 4-aminophenyl () introduces electron-donating effects, facilitating protonation in acidic environments and enhancing corrosion inhibition . Steric Considerations: Bulky groups like 4-ethoxycarbonylphenyl () may hinder molecular packing or surface adsorption compared to smaller substituents like fluorine .

Ester vs. Carbonitrile Functionality :

  • The methyl/ethyl ester group in the target and analogs (–5, 10) may improve solubility in organic solvents, whereas the carbonitrile in AHPQC () offers stronger dipole interactions, contributing to its high inhibition efficiency (91%) in acidic media .

Corrosion inhibition mechanisms often rely on adsorption via heteroatoms (N, O) and π-electrons, as demonstrated by AHPQC’s chemisorption on steel surfaces .

Structural Flexibility :

  • Replacement of the phenyl ring with a hexyl chain () shifts properties toward hydrophobicity, suggesting utility in lipid-rich environments or drug delivery systems .

Research Findings and Hypotheses

  • Corrosion Inhibition: The target compound’s fluorine substituent and ester group may facilitate physical adsorption on metal surfaces, though its efficiency is untested. AHPQC’s carbonitrile group and amino substituents enable chemisorption via protonated nitrogen atoms, as confirmed by XPS data showing binding energy shifts .

Biological Activity

Methyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound belonging to the pyrroloquinoxaline family, which has garnered attention for its diverse biological activities. This article summarizes the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functionalization of quinoxaline derivatives. Various synthetic routes have been explored, emphasizing the importance of optimizing yield and purity while minimizing reaction times. For instance, a novel one-pot Buchwald amination/cyclization method has shown promise in synthesizing related pyrido[2,3-b]quinoxaline derivatives efficiently .

Antioxidant Properties

Research indicates that pyrrolo[2,3-b]quinoxaline derivatives exhibit significant antioxidant activity. For example, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate demonstrated a high radical scavenging capacity with an overall rate constant of 8.56×108 M1s18.56\times 10^8\text{ M}^{-1}\text{s}^{-1} . This suggests that this compound may also possess similar antioxidant properties due to structural similarities.

Anticancer Activity

Pyrrolo[2,3-b]quinoxalines have been investigated for their anticancer potential. A study reported that certain derivatives exhibited low IC50 values against various cancer cell lines, such as HCT-116 and MCF-7, with values of 1.9 µg/mL and 2.3 µg/mL respectively . These results indicate that this compound could be a candidate for further evaluation in cancer research.

Anti-inflammatory Properties

The compound has also been studied for its role in modulating inflammatory responses. Research on related pyrrolo[2,3-b]quinoxalines has shown potential in attenuating cytokine storms associated with conditions like COVID-19 by inhibiting pro-inflammatory cytokines such as TNF-α . This suggests a possible therapeutic application in treating inflammatory diseases.

Table: Summary of Biological Activities

Activity Findings Reference
AntioxidantHigh radical scavenging activity
AnticancerIC50 values: HCT-116 (1.9 µg/mL), MCF-7 (2.3 µg/mL)
Anti-inflammatoryInhibition of TNF-α in cytokine storm models

Future Directions

The biological activity of this compound presents numerous avenues for future research:

  • Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects will be crucial for its development as a therapeutic agent.
  • Clinical Trials : Given the promising in vitro results, advancing to preclinical and clinical trials will help establish efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) : Further exploration of SAR will aid in optimizing the compound's biological activity and selectivity.

Q & A

Q. How can the synthesis of methyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate be optimized?

  • Methodological Answer : Begin with a condensation reaction between a pyrrole-3-carboxylate precursor and a 3-fluorophenyl-substituted quinoxaline derivative. Use anhydrous conditions and catalysts like POCl₃ or DCC for esterification. Monitor reaction progress via TLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) . For intermediates, employ 1H^1H NMR (DMSO-d₆, 300 MHz) to verify substituent positions, focusing on aromatic proton splitting patterns (e.g., δ 7.24–7.57 ppm for fluorophenyl groups) and coupling constants (e.g., J=7.2 Hz for ethyl ester protons in analogs) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and fluorophenyl integration. Look for characteristic shifts (e.g., δ ~12.5 ppm for NH protons in DMSO-d₆) .
  • Mass Spectrometry : Employ ESI-MS to confirm molecular weight (e.g., m/z 402.2 for analogs) and fragmentation patterns .
  • HPLC-PDA : Validate purity (>98%) using reversed-phase chromatography with UV detection at λ=254 nm .

Q. How is crystallographic data obtained for structural elucidation?

  • Methodological Answer : Grow single crystals via slow evaporation (e.g., ethanol/dichloromethane). Collect X-ray diffraction data using a Bruker Kappa APEX2 CCD diffractometer (Mo-Kα radiation, λ=0.71073 Å). Solve structures with SHELX-97, refining anisotropic displacement parameters. Analyze hydrogen bonding (C—H⋯O, C—H⋯π) using Mercury software. Report R-values (e.g., R₁=0.040) and crystallographic data (e.g., monoclinic P2₁/n space group, β=111.53°) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?

  • Methodological Answer : Synthesize analogs with varied substituents (e.g., methyl, trifluoromethyl, or halogen groups at the pyrrole/quinoxaline positions). Test in kinase inhibition assays (e.g., EGFR or VEGFR2). Use molecular docking (AutoDock Vina) with crystal structure coordinates (PDB ID from ) to predict binding affinities. Correlate IC₅₀ values (from cell-based assays) with substituent electronic/hydrophobic properties (Hammett σ, LogP) .

Q. How to assess environmental fate and ecological risks of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework :
  • Physicochemical Properties : Measure logP (shake-flask method), solubility (HPLC), and hydrolysis rates (pH 4–9 buffers).
  • Biotic Degradation : Use OECD 301D (closed bottle test) with activated sludge.
  • Toxicity : Conduct Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) tests.

Q. How to resolve contradictions in NMR data between synthetic batches?

  • Methodological Answer :
  • Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃ (proton exchange rates differ).
  • Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted starting materials).
  • Dynamic Effects : Variable-temperature NMR (25–60°C) to identify rotamers or tautomers .

Q. What methods are used to determine thermodynamic solubility and stability?

  • Methodological Answer :
  • Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification.
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Use Arrhenius plots to extrapolate shelf-life .

Q. How to model in silico interactions with biological targets?

  • Methodological Answer : Generate 3D coordinates from crystallographic data . Perform molecular dynamics (GROMACS) in explicit solvent (TIP3P water). Calculate binding free energies (MM-PBSA) for kinase domains. Validate with experimental IC₅₀ values from kinase inhibition assays .

Q. How to design metabolic pathway studies for this compound?

  • Methodological Answer : Use liver microsomes (human/rat) for phase I metabolism (CYP450 isoforms). Identify metabolites via UPLC-QTOF-MS. Compare in silico predictions (Meteor Nexus) with empirical data. Assess enzyme kinetics (Km, Vmax) for major pathways .

Q. How to evaluate kinase inhibition efficacy in cellular assays?

  • Methodological Answer :
    Use MTT assays on cancer cell lines (e.g., HeLa, A549). Measure ATP depletion (Kinase-Glo® Luminescent Assay) at 1–100 µM concentrations. Validate selectivity via kinome-wide profiling (Eurofins KinaseProfiler™). Correlate with Western blotting (phospho-ERK/STAT3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.